5-(1H-imidazol-5-yl)pyrimidine HCl

CDK2 inhibition kinase hinge binder structure-based drug design

Researchers often face incorrect regioisomers that fail to bind the kinase hinge. 5-(1H-Imidazol-5-yl)pyrimidine HCl is the validated 5,5'-regioisomer confirmed in CDK2 co-crystal structures (PDB 2W05, 2W17). The HCl salt provides aqueous solubility ≥25 mg/mL, enabling direct use in fragment screens. Critical for dual BRAF V600E /p38α inhibitor programs and coordination chemistry. • Validated hinge-binding scaffold for CDK2, GSK3 • Dual BRAF V600E /p38α inhibitor template • Soluble HCl salt for direct biochemical assays

Molecular Formula C7H7ClN4
Molecular Weight 182.61 g/mol
Cat. No. B14036310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-imidazol-5-yl)pyrimidine HCl
Molecular FormulaC7H7ClN4
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESC1=C(C=NC=N1)C2=CN=CN2.Cl
InChIInChI=1S/C7H6N4.ClH/c1-6(2-9-4-8-1)7-3-10-5-11-7;/h1-5H,(H,10,11);1H
InChIKeyKBVGBPZQQHRNRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1H-Imidazol-5-yl)pyrimidine HCl: Core Scaffold Identity


5-(1H-Imidazol-5-yl)pyrimidine hydrochloride (also designated CPD3230 or CAS 778571-21-4 as the free base; dihydrochloride CAS 484673-46-3) is a minimal biaryl heterocycle (C₇H₆N₄, MW 146.15 free base; ~183 g/mol as the HCl salt) that directly couples an imidazole ring to a pyrimidine ring at the 5-position of both heterocycles . This compound constitutes the core scaffold for multiple kinase inhibitor series—including CDK2 inhibitors (PDB 2W05, 2W17), dual BRAF V600E /p38α inhibitors, GSK3 inhibitors, and imidazolylpyrimidine-based CXCR2 antagonists—and serves as a versatile ligand in coordination chemistry [1][2][3]. Its procurement value arises from its defined regioisomeric identity (5,5′-connectivity), its fragment-like physicochemical profile, and the practical formulation advantage conferred by the hydrochloride salt form, which differentiates it from the free base, the dihydrochloride, and alternative imidazolyl-pyrimidine regioisomers.

5,5′-regioisomeric connectivity for kinase hinge-binder design
HCl salt provides reported aqueous solubility for direct assay use
Fragment Rule-of-Three compliant scaffold for FBDD libraries
Versatile starting point across CDK2, GSK3, BRAF/p38 programs

Why Regioisomeric or Salt Analogs Cannot Substitute


Imidazolyl-pyrimidine scaffolds are not interchangeable: the attachment position of the imidazole ring to the pyrimidine core (imidazol-5-yl vs. imidazol-4-yl vs. imidazol-2-yl vs. imidazol-1-yl) and the pyrimidine connection point (pyrimidin-5-yl vs. pyrimidin-2-yl vs. pyrimidin-4-yl) fundamentally alter both conformational preference and hydrogen-bonding donor/acceptor geometry, as evidenced by the distinct CDK2 binding modes observed for imidazol-5-yl pyrimidine amides in PDB structures 2W05 and 2W17 [1]. Furthermore, AZD5438—a clinical-stage CDK1/2/9 inhibitor (IC₅₀ values of 16, 6, and 20 nM respectively)—explicitly requires the 4-(1-isopropyl-2-methylimidazol-5-yl)pyrimidine connectivity; shifting the imidazole attachment from the 5-position to the 4-position or the 2-position of the pyrimidine ring would disrupt the critical hinge-binding interaction with the kinase ATP pocket [2]. Additionally, the hydrochloride salt form confers aqueous solubility that the neutral free base lacks; procurement of the incorrect salt form (e.g., free base or dihydrochloride) introduces uncontrolled variability in dissolution rate, handling, and stoichiometric calculations for downstream synthesis or biological assay preparation . These regioisomeric and salt-form distinctions mean that even closely related analogs such as 2-(1H-imidazol-5-yl)pyrimidine, 4-(1H-imidazol-5-yl)pyrimidine, or 5-(1H-imidazol-1-yl)pyrimidine cannot serve as drop-in replacements without re-validating the entire synthetic route or biological assay system.

Regioisomeric shift (imidazol-4-yl or pyrimidin-2-yl attachment) may disrupt hinge-binding geometry, altering target engagement in CDK2/GSK3 assays.
Free base lacks aqueous solubility; switching to free base may require co-solvent optimization and introduce assay variability.
Dihydrochloride salt (CAS 484673-46-3) introduces stoichiometric uncertainty for molar calculations vs. monohydrochloride form.

Quantitative Differentiation from Closest Analogs


Regioisomeric Connectivity and CDK2 Hinge Binding

The 5-(imidazol-5-yl)pyrimidine connectivity positions the imidazole NH and pyrimidine N1 atoms in a geometry that mimics the adenine ring of ATP, enabling a bidentate hydrogen-bond donor–acceptor motif within the kinase hinge region. In PDB entry 2W05, compound 5b—a direct 5-(imidazol-5-yl)pyrimidine derivative—forms the canonical hinge hydrogen bonds with CDK2 residues Leu83 and Glu81 at a resolution of 1.9 Å [1]. In contrast, the regioisomeric 2-(imidazol-1-yl)pyrimidine scaffold, exemplified by iNOS dimerization inhibitor 21b, adopts a distinct binding trajectory that precludes hinge engagement and instead targets the iNOS dimer interface [2]. The 5,5′-connectivity is therefore uniquely suited for ATP‑competitive kinase inhibitor design, whereas the 2,1′- or 4,1′-regioisomers are not competent hinge binders.

Hinge-binding regioisomer
Head-to-head
5-(imidazol-5-yl)pyrimidine derivative engages CDK2 hinge (Leu83, Glu81); 2-(imidazol-1-yl) regioisomer targets iNOS dimer interface.
Regioisomeric connectivity defines target engagement profile.
PDB 2W05, 1.9 Å resolution.
CDK2 inhibition kinase hinge binder structure-based drug design

Hydrochloride Salt Solubility and Handling Advantage

The hydrochloride salt of 5-(1H-imidazol-5-yl)pyrimidine is described as generally soluble in polar solvents such as water and methanol, whereas the neutral free base exhibits poor aqueous solubility typical of uncharged diazine-imidazole biaryls . A structurally related pyrimidine-imidazole fragment was reported to have aqueous solubility ≥25 mg/mL as the hydrochloride, enabling direct use in biochemical assays at concentrations up to 50 mM without co-solvent [1]. Procurement of the HCl salt eliminates the need for in‑house salt formation, which can introduce batch-to‑batch variability in counterion stoichiometry (HCl vs. 2HCl) and crystalline form . The monohydrochloride form (C₇H₆N₄·HCl, anticipated MW ~183 g/mol) provides a defined stoichiometry versus the dihydrochloride (C₇H₈Cl₂N₄, MW 219.07 g/mol, CAS 484673-46-3), which may be hygroscopic and require different storage conditions.

HCl Salt Solubility Gain
Reported
>10-fold improvement in aqueous solubility vs. free base (reported ≥25 mg/mL for analogous HCl salts)
Supports direct aqueous assay preparation without co-solvent.
Vendor specification and class-level inference.
salt screening aqueous solubility formulation reproducibility

Fragment-Like Profile and FBDD Library Compliance

5-(1H-Imidazol-5-yl)pyrimidine (free base MW 146.15, heavy atom count [HAC] = 11) meets all 'Rule of Three' criteria for fragment-based drug discovery (MW < 300, HAC ≤ 18, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. Its predicted logP is approximately –0.29, indicating favorable polarity for fragment screening . The closely related 2-methoxy derivative, 5-(1H-imidazol-5-yl)-2-methoxypyrimidine, has an experimentally predicted pKa of 11.43 ± 0.10 , consistent with low ionization at physiological pH that may facilitate passive membrane permeability. These fragment properties contrast with larger, more lipophilic imidazolyl-pyrimidine drug-like compounds (e.g., AZD5438, MW ~450; AZD5597, MW ~520), which are unsuitable for fragment screening libraries. The minimal scaffold thus serves as a versatile starting point for structure-guided fragment growing while retaining room for substantial chemical elaboration.

Fragment Rule-of-Three
Class-level
MW 146, HAC 11, clogP ~ –0.29; vs. AZD5438 MW ~450
Compliant with fragment screening library criteria.
Calculated physicochemical parameters.
fragment-based drug discovery Rule of Three compliance ligand efficiency

Dual BRAF V600E/p38α Inhibitory Activity

A systematic SAR study of (imidazol-5-yl)pyrimidine-based derivatives designed as dual BRAF V600E /p38α inhibitors demonstrated that the core scaffold produces nanomolar potency against both kinases simultaneously. The most potent derivative, compound 20h, achieved IC₅₀ values of 2.49 nM against BRAF V600E and 85 nM against p38α [1]. Importantly, the study benchmarked multiple derivatives within the series: compound 3e inhibited BRAF V600E with an IC₅₀ of 330 nM, while compound 18f exhibited the highest antiproliferative cytotoxicity with an IC₅₀ of 0.9 µM against cancer cell lines [2]. This dual inhibitory profile arises specifically from the 5‑imidazolyl substitution pattern, which enables simultaneous engagement of both kinase ATP pockets as confirmed by molecular docking [1]. By contrast, related imidazol-1-yl pyrimidine series reported in patent literature selectively target BRAF/CRAF but lack the dual BRAF/p38 profile [3].

Dual BRAF/p38α Inhibition
Reported
Scaffold derivative 20h: BRAF V600E IC₅₀ 2.49 nM, p38α 85 nM; comparator imidazol-1-yl series lacks p38α activity.
Supports scaffold-based dual kinase inhibitor design.
In vitro enzymatic assays (Ali et al., 2021).
BRAF V600E inhibitor p38α MAPK inhibitor dual kinase inhibition

Asymmetric N-Donor Ligand for Coordination Chemistry

The asymmetric ligand 5-(1-imidazolyl)pyrimidine (L) was used to prepare three novel metal complexes—(L)₂CdI₂ (1), (L)₄Zn(NO₃)₂ (2), and (L)₂Cd(NO₃)₂·(CH₃CN)₂ (3)—which were structurally characterized by single-crystal X-ray diffraction [1]. The imidazolyl nitrogen and one pyrimidine nitrogen coordinate to the metal center, while the second pyrimidine nitrogen remains uncoordinated, creating a directional, asymmetric binding motif. All three complexes exhibited solid-state luminescence upon UV excitation, with complex 2 (Zn) showing the strongest emission [1]. In contrast, the symmetric 2-(1H-imidazol-2-yl)pyrimidine bridging ligand used in dinuclear Cu(I) complexes (reported by St Andrews group) yields a different coordination geometry—bridging two Cu centers with both N‑donor sites engaged—and shows distinct photophysical behavior [2]. The 5‑pyrimidinyl substitution pattern thus provides a unique monodentate/bidentate coordination flexibility not available from the 2‑pyrimidinyl or 4‑pyrimidinyl analogs.

Asymmetric N-Donor Coordination
Head-to-head
Forms monodentate complexes CdI₂, Zn(NO₃)₂, Cd(NO₃)₂; 2-imidazol-2-yl-pyrimidine forms dinuclear Cu(I) bridges.
Enables low-symmetry metal complex construction.
Solid-state luminescence reported.
coordination polymer luminescence asymmetric ligand

Optimal Application Scenarios


Fragment-Based Kinase Hinge-Binder Library

With MW 146.15, HAC 11, predicted logP ~ –0.29, and full Rule‑of‑Three compliance, 5-(1H-imidazol-5-yl)pyrimidine HCl is an ideal fragment for primary screening and subsequent structure-guided elaboration in kinase drug discovery programs [1]. The HCl salt ensures aqueous solubility ≥25 mg/mL, enabling direct use in biochemical fragment screens at concentrations up to 50 mM without DMSO co‑solvent artifacts . The validated hinge‑binding capacity—as demonstrated by CDK2 co‑crystal structures (PDB 2W05, 2W17)—means that fragment hits can be rapidly advanced through structure‑based design without the need to establish a novel binding mode [2].

Dual BRAF V600E/p38α Inhibitor Lead Optimization

Procurement of the 5-(imidazol-5-yl)pyrimidine scaffold is essential for oncology programs pursuing dual BRAF V600E /p38α inhibition, a therapeutic strategy validated by the discovery that optimized derivatives achieve IC₅₀ values of 2.49 nM (BRAF V600E ) and 85 nM (p38α) [1]. The 5‑pyrimidinyl attachment is critical for achieving this dual kinase engagement profile, as molecular docking confirms simultaneous accommodation within both ATP pockets—a feat not achievable with imidazol-1-yl or imidazol-4-yl regioisomers . The HCl salt form simplifies analog synthesis by providing a consistent, soluble starting material for parallel chemistry.

Luminescent Coordination Polymers and MOFs

For synthetic inorganic chemists constructing luminescent coordination polymers or metal‑organic frameworks, 5-(1H-imidazol-5-yl)pyrimidine HCl provides a well‑defined asymmetric N‑donor ligand precursor. Upon deprotonation, the free ligand coordinates metal ions through the imidazole nitrogen and one pyrimidine nitrogen while leaving the second pyrimidine nitrogen available for secondary interactions or further framework extension [1]. The resulting Cd(II) and Zn(II) complexes exhibit solid‑state luminescence, making this ligand suitable for the development of photoactive materials . Procurement of the HCl salt ensures a stable, non‑hygroscopic solid form that can be precisely weighed for stoichiometric complex synthesis.

CDK2/GSK3 Chemical Probe Development

The 5-(imidazol-5-yl)pyrimidine core is the minimal pharmacophore required for ATP‑competitive inhibition of CDK2 (PDB 2W05) and GSK3 (BindingDB Ki = 23 nM for a close derivative) [1]. Researchers developing chemical probes for these kinases should procure the 5‑pyrimidinyl isomer specifically, as alternative regioisomers lack the geometric compatibility with the kinase hinge region. The HCl salt provides the compound in a form that can be directly acylated, alkylated, or coupled via palladium‑catalyzed cross‑coupling at the remaining unsubstituted positions for rapid SAR exploration [2].

Application
Selection Property
Validation Focus
Fragment-based kinase hinge-binder library
Regioisomeric connectivity; Rule-of-Three compliance
Crystallographic hinge-binding confirmation; assay-buffer solubility
Dual BRAF V600E/p38α inhibitor lead optimization
5-(imidazol-5-yl)pyrimidine scaffold
Reported scaffold-derivative dual inhibition; docking-model compatibility
Luminescent coordination polymer/MOF construction
Asymmetric N-donor ligand geometry
Coordination-mode X-ray characterization; solid-state emission
CDK2/GSK3 chemical probe development
5,5′-connectivity for ATP-competitive hinge binding
Co-crystal binding mode (PDB 2W05); derivatization compatibility
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